Cas no 654073-32-2 (Azetidine-1-sulfonamide)
Azetidine-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 1-Azetidinesulfonamide(9CI)
- Azetidine-1-sulfonamide
- 1-Azetidinesulfonamide
- azetidine-1-sulphonamide
- azetidine sulfonamide
- STIUWSWFXIBBKI-UHFFFAOYSA-N
- AK314465
- EN300-383982
- MFCD18806627
- SCHEMBL1486989
- C76047
- DB-345693
- SY045205
- SB50684
- DTXSID70664037
- AC-31564
- AKOS017344532
- Z1093877718
- 654073-32-2
- DS-12130
- CS-0029954
-
- MDL: MFCD18806627
- Inchi: 1S/C3H8N2O2S/c4-8(6,7)5-2-1-3-5/h1-3H2,(H2,4,6,7)
- InChI Key: STIUWSWFXIBBKI-UHFFFAOYSA-N
- SMILES: S(N)(N1CCC1)(=O)=O
Computed Properties
- Exact Mass: 136.03064868g/mol
- Monoisotopic Mass: 136.03064868g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.8
- XLogP3: -1
Experimental Properties
- Boiling Point: 276.3±23.0°C at 760 mmHg
Azetidine-1-sulfonamide Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Store in freezer, under -20°C
Azetidine-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A894746-5g |
Azetidine-1-sulfonamide |
654073-32-2 | ≥95% | 5g |
7,477.20 | 2021-05-17 | |
| Alichem | A209000038-250mg |
1-Azetidinesulfonamide(9CI) |
654073-32-2 | 95% | 250mg |
$680.00 | 2023-09-01 | |
| Alichem | A209000038-500mg |
1-Azetidinesulfonamide(9CI) |
654073-32-2 | 95% | 500mg |
$980.00 | 2023-09-01 | |
| Alichem | A209000038-1g |
1-Azetidinesulfonamide(9CI) |
654073-32-2 | 95% | 1g |
$1685.00 | 2023-09-01 | |
| Chemenu | CM254349-1g |
Azetidine-1-sulfonamide |
654073-32-2 | 95% | 1g |
$355 | 2021-06-09 | |
| Chemenu | CM254349-5g |
Azetidine-1-sulfonamide |
654073-32-2 | 95% | 5g |
$1010 | 2021-06-09 | |
| TRC | A110530-500mg |
Azetidine-1-sulfonamide |
654073-32-2 | 500mg |
$ 990.00 | 2022-06-08 | ||
| TRC | A110530-1000mg |
Azetidine-1-sulfonamide |
654073-32-2 | 1g |
$ 1650.00 | 2022-06-08 | ||
| Chemenu | CM254349-250mg |
Azetidine-1-sulfonamide |
654073-32-2 | 95% | 250mg |
$196 | 2023-03-07 | |
| Chemenu | CM254349-1g |
Azetidine-1-sulfonamide |
654073-32-2 | 95% | 1g |
$391 | 2023-03-07 |
Azetidine-1-sulfonamide Suppliers
Azetidine-1-sulfonamide Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on Azetidine-1-sulfonamide
Introduction to Azetidine-1-sulfonamide (CAS No. 654073-32-2)
Azetidine-1-sulfonamide, a compound with the chemical identifier CAS No. 654073-32-2, represents a significant area of interest in the field of medicinal chemistry and pharmacology. This heterocyclic sulfonamide derivative has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The molecule's core structure, featuring an azetidine ring substituted with a sulfonamide group, positions it as a versatile scaffold for further chemical modifications and biological investigations.
The azetidine ring is a five-membered saturated heterocycle, which distinguishes it from more common six-membered rings like pyridine or piperazine. This smaller ring system introduces conformational constraints that can influence the compound's interactions with biological targets. The presence of the sulfonamide group further enhances its pharmacological potential by providing a site for hydrogen bonding and dipole interactions, which are crucial for binding affinity and specificity.
In recent years, there has been a growing interest in sulfonamide derivatives as pharmacophores due to their broad spectrum of biological activities. These compounds have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. Azetidine-1-sulfonamide, in particular, has shown promise in preclinical studies as a potential lead compound for drug development. Its ability to modulate enzyme activity and receptor binding has been investigated in detail, providing insights into its mechanism of action.
One of the most compelling aspects of Azetidine-1-sulfonamide is its structural flexibility, which allows for the synthesis of a diverse range of analogs. By modifying substituents on the azetidine ring or the sulfonamide group, chemists can fine-tune the compound's properties to optimize its biological activity. This has led to the discovery of several novel derivatives with enhanced potency and selectivity. For instance, studies have demonstrated that certain modifications can improve binding affinity to specific enzymes or receptors, making these compounds more effective in therapeutic settings.
The synthesis of Azetidine-1-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by sulfonation and subsequent functional group transformations. Advances in synthetic methodologies have enabled the efficient production of this compound on both laboratory and industrial scales, facilitating further research and development.
From a computational chemistry perspective, Azetidine-1-sulfonamide has been extensively studied using various modeling techniques. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into its conformational behavior and interactions with biological targets. These studies have helped researchers predict potential drug candidates and optimize their design before experimental validation. The integration of computational tools with experimental approaches has significantly accelerated the drug discovery process.
Preclinical studies have shown that Azetidine-1-sulfonamide exhibits promising biological activity across multiple disease models. In particular, its anti-inflammatory properties have been highlighted in several in vitro assays, where it demonstrated significant inhibition of pro-inflammatory cytokine production. Additionally, early-stage clinical trials have reported encouraging results regarding its efficacy in treating certain inflammatory conditions. These findings underscore the compound's potential as a therapeutic agent.
The pharmacokinetic profile of Azetidine-1-sulfonamide is another critical aspect that has been thoroughly evaluated. Studies have indicated that the compound exhibits moderate solubility in water and lipids, suggesting good oral bioavailability and tissue distribution. Furthermore, preliminary toxicity studies have shown that it is well-tolerated at therapeutic doses, although further long-term studies are needed to fully assess its safety profile.
In conclusion, Azetidine-1-sulfonamide (CAS No. 654073-32-2) is a structurally intriguing compound with significant potential in medicinal chemistry and drug development. Its unique properties make it an attractive scaffold for designing novel therapeutic agents with broad applications in human health. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, paving the way for future clinical applications.
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